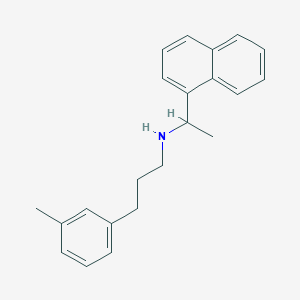
Cinacalcet Impurity E HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinacalcet Impurity E Hydrochloride is a chemical compound that is often encountered as an impurity during the synthesis of Cinacalcet Hydrochloride. Cinacalcet Hydrochloride is a calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The presence of impurities like Cinacalcet Impurity E Hydrochloride can affect the purity and efficacy of the final pharmaceutical product, making it essential to understand its properties and methods of synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cinacalcet Impurity E Hydrochloride involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by stirring and cooling to a temperature range of -5 to 0°C. An alkali is then added, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, cooled again to -5 to 0°C, and reacted with 3-(3-trifluoromethylphenyl)propanol in the presence of an alkali to yield the final product .
Industrial Production Methods
Industrial production of Cinacalcet Impurity E Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. The use of specialized equipment for mixing and temperature control is crucial to achieve consistent results .
化学反应分析
Types of Reactions
Cinacalcet Impurity E Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the halide used .
科学研究应用
Cinacalcet Impurity E Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis and quantification of impurities in Cinacalcet Hydrochloride formulations.
Biology: It helps in understanding the metabolic pathways and degradation products of Cinacalcet Hydrochloride.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Cinacalcet Hydrochloride as a pharmaceutical product.
作用机制
Cinacalcet Impurity E Hydrochloride, like Cinacalcet Hydrochloride, acts on the calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This results in a decrease in serum calcium levels .
相似化合物的比较
Similar Compounds
Similar compounds to Cinacalcet Impurity E Hydrochloride include:
Cinacalcet Hydrochloride: The primary active pharmaceutical ingredient.
Other Cinacalcet Impurities: Various other impurities that may form during the synthesis of Cinacalcet Hydrochloride.
Uniqueness
Cinacalcet Impurity E Hydrochloride is unique due to its specific structure and formation pathway. Unlike other impurities, it forms under specific reaction conditions involving triphosgene and R-(+)-1-(1-naphthyl)ethylamine. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its identification and control crucial .
属性
分子式 |
C22H25N |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3 |
InChI 键 |
BREGDWXNNPCUFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


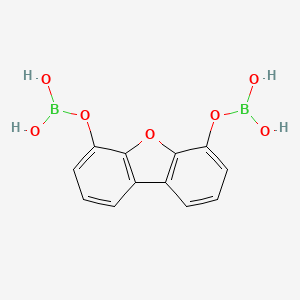
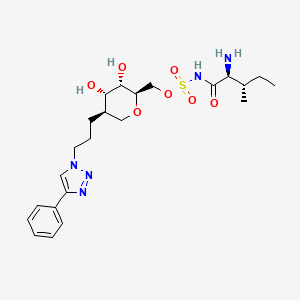
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
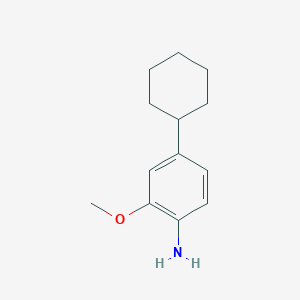
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
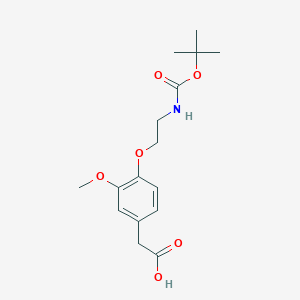
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)
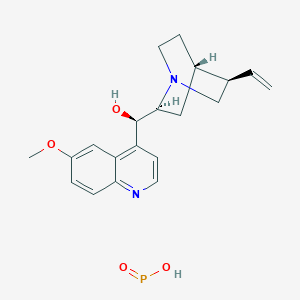
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
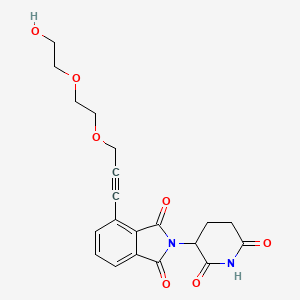
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

